(S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one
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Description
(S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one is a useful research compound. Its molecular formula is C22H21FN8O and its molecular weight is 432.463. The purity is usually 95%.
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Scientific Research Applications
Cytochrome P450 Isoform Inhibition
Compounds containing imidazole scaffolds, similar to the one mentioned, have been studied for their role as chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. This is crucial for predicting drug-drug interactions due to metabolism-based changes when multiple drugs are administered. For example, specific inhibitors can help in deciphering the involvement of particular CYP isoforms in drug metabolism, aiding in safer and more effective drug design and therapy management (Khojasteh et al., 2011).
Design of Kinase Inhibitors
Compounds with imidazole and pyrazole scaffolds have been identified as selective inhibitors of various kinases, including p38 mitogen-activated protein (MAP) kinase, which is involved in inflammatory processes. This research area explores the design, synthesis, and activity studies of such inhibitors, providing insight into the development of new therapeutic agents for diseases with inflammatory components (Scior et al., 2011).
Synthesis of Heterocycles
The reactivity of components within the compound’s structure, similar to pyrazolines, has been explored for synthesizing heterocyclic compounds. These compounds are valuable in developing pharmaceuticals, agrochemicals, and dyes, showcasing the compound's potential in contributing to various fields of chemistry and materials science (Gomaa & Ali, 2020).
Development of Antifungal Agents
Research on compounds containing pyrazole structures, similar to those in the mentioned compound, has been directed toward fighting plant diseases, such as those caused by Fusarium oxysporum. This includes exploring the structure-activity relationship of such compounds, indicating potential applications in developing new antifungal agents for agriculture (Kaddouri et al., 2022).
Antioxidant Activity Determination
The methodologies involved in determining the antioxidant activity of compounds can be applied to those with structural similarities to the given chemical, helping to evaluate their potential as antioxidants. This is crucial in fields like food science, pharmaceuticals, and cosmetic formulations, where antioxidant properties are desirable (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
(7S)-7-ethyl-2-[2-(4-fluorophenyl)imidazol-1-yl]-5-methyl-8-(1-methylpyrazol-3-yl)-7H-pteridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN8O/c1-4-16-21(32)29(3)17-13-25-22(26-20(17)31(16)18-9-11-28(2)27-18)30-12-10-24-19(30)14-5-7-15(23)8-6-14/h5-13,16H,4H2,1-3H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVCDNFYMJCUDW-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3=NN(C=C3)C)N4C=CN=C4C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(C2=CN=C(N=C2N1C3=NN(C=C3)C)N4C=CN=C4C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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